CrtN Inhibition vs. Clemizole
4-Cyanophenyl cyclopropyl ketone (CHEMBL4075121) exhibits potent inhibition of CrtN (diapophytoene desaturase) in Staphylococcus aureus Mu50 with an IC50 of 0.330 nM, representing a 311-fold improvement over the FDA-approved antihistamine clemizole (IC50 = 102.8 nM for pigment suppression; 2.57 μM for CrtN enzymatic activity) [1]. The compound also demonstrates 1.15- to 16.5-fold enhanced potency compared to the benzofuran-derived CrtN inhibitor 5m, which exhibits IC50 values of 0.38–5.45 nM across multiple MRSA strains [2]. This sub-nanomolar activity positions 4-cyanophenyl cyclopropyl ketone as one of the most potent CrtN inhibitors reported to date.
| Evidence Dimension | CrtN inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.330 nM |
| Comparator Or Baseline | Clemizole: IC50 = 102.8 nM (pigment) / 2.57 μM (CrtN enzyme); Benzofuran 5m: IC50 = 0.38–5.45 nM |
| Quantified Difference | 311-fold lower IC50 vs. clemizole; 1.15–16.5-fold lower IC50 vs. benzofuran 5m |
| Conditions | S. aureus Mu50, spectrophotometric analysis of staphyloxanthin levels after 48 h [1] |
Why This Matters
For procurement decisions in antibacterial drug discovery, this compound provides a validated, high-potency starting point for developing novel antivirulence agents against MRSA.
- [1] BindingDB. BDBM50241355: CHEMBL4075121. Affinity Data: IC50 = 0.330 nM for CrtN inhibition in Staphylococcus aureus Mu50. View Source
- [2] Yu H, et al. Clemizole inhibits CrtN-driven staphyloxanthin biosynthesis in Staphylococcus aureus to enhance host immune clearance. Commun Biol. 2026;9:41741668. View Source
